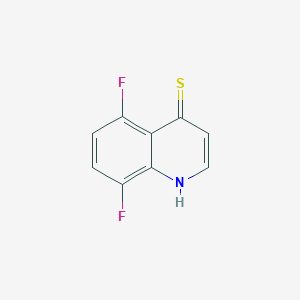
5,8-Difluoroquinoline-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Difluoroquinoline-4(1H)-thione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of two fluorine atoms at the 5th and 8th positions and a thione group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoroquinoline-4(1H)-thione typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative, such as 5,8-difluoroquinoline.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 100°C to 150°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
化学反应分析
Types of Reactions
5,8-Difluoroquinoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms at the 5th and 8th positions can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; conditionsroom temperature to 50°C.
Reduction: LiAlH4; conditionsreflux in anhydrous ether.
Substitution: Amines, thiols; conditionsreflux in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thio-substituted quinoline derivatives.
科学研究应用
5,8-Difluoroquinoline-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of 5,8-Difluoroquinoline-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
4-Chloro-5,8-difluoroquinoline: Similar structure but with a chlorine atom at the 4th position instead of a thione group.
5,8-Difluoroquinoline: Lacks the thione group at the 4th position.
5,8-Difluoroquinoline-4-ol: Contains a hydroxyl group at the 4th position instead of a thione group.
Uniqueness
5,8-Difluoroquinoline-4(1H)-thione is unique due to the presence of both fluorine atoms and a thione group, which confer distinct chemical and biological properties. The thione group enhances its reactivity towards nucleophiles, while the fluorine atoms increase its stability and lipophilicity.
属性
分子式 |
C9H5F2NS |
|---|---|
分子量 |
197.21 g/mol |
IUPAC 名称 |
5,8-difluoro-1H-quinoline-4-thione |
InChI |
InChI=1S/C9H5F2NS/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13) |
InChI 键 |
NEZGHVWPABVEEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1F)C(=S)C=CN2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


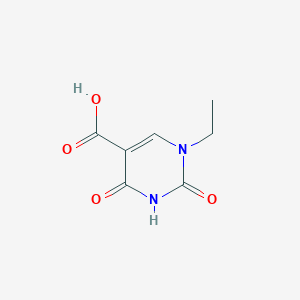

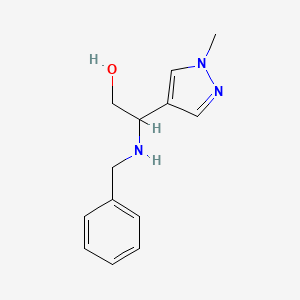

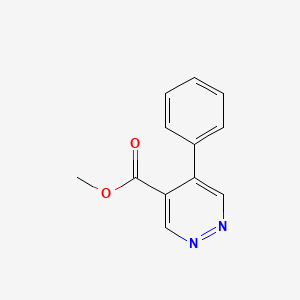
![2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B15059777.png)
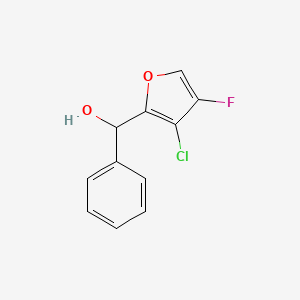
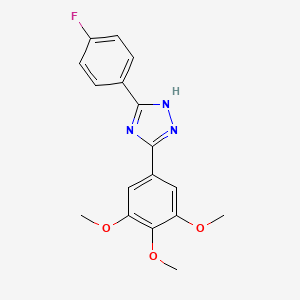
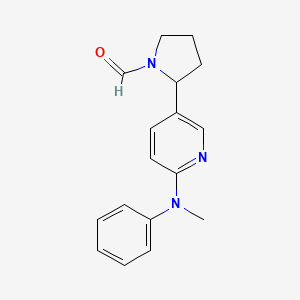

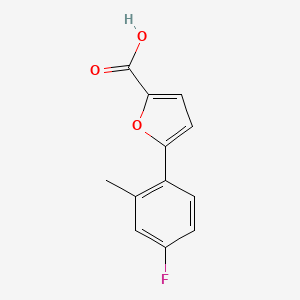


![2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15059819.png)
